

Trabedersen (AP 12009) Application Notes and Protocols for Phase I/II Studies

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Compound of Interest

Compound Name: Trabedersen

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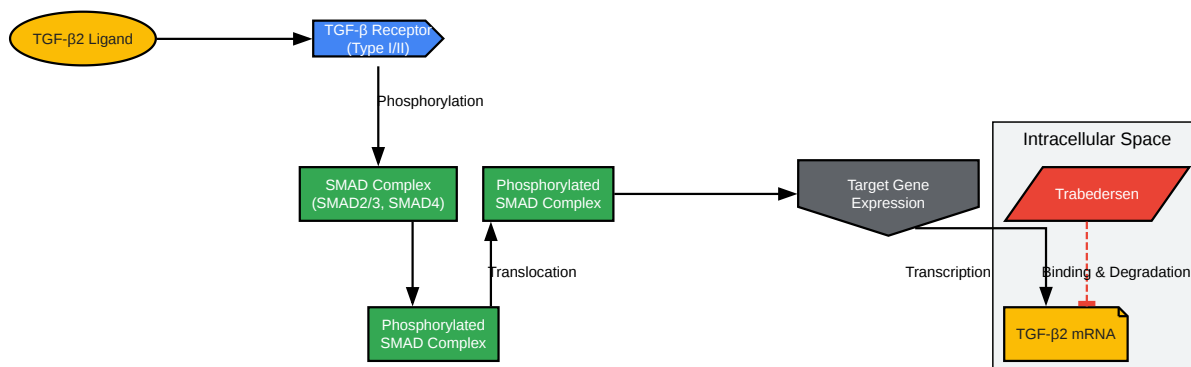
These application notes provide a detailed overview of the treatment schedules and experimental protocols for **Trabedersen** (also known as OT-101 and AP 12009) as investigated in Phase I and Phase II clinical trials. **Trabedersen** is a synthetic phosphorothioate antisense oligodeoxynucleotide designed to specifically inhibit the production of transforming growth factor-beta 2 (TGF- β 2), a cytokine implicated in tumor growth, metastasis, and immunosuppression.^{[1][2]}

Mechanism of Action

Trabedersen is an 18-mer antisense oligodeoxynucleotide that is complementary to the messenger RNA (mRNA) of human TGF- β 2. By binding to the TGF- β 2 mRNA, **Trabedersen** prevents its translation into protein, thereby reducing the levels of TGF- β 2.^{[1][2]}

Overexpression of TGF- β 2 is a characteristic of many advanced cancers and is associated with poor prognosis.^{[3][4]} By inhibiting TGF- β 2, **Trabedersen** aims to counteract tumor-induced immunosuppression, inhibit tumor cell proliferation and migration, and reduce angiogenesis.^{[1][3]} This mechanism allows the host's immune system to better recognize and attack cancer cells.

TGF- β 2 Signaling Pathway and Trabedersen Inhibition



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Caption: TGF-β2 signaling pathway and the inhibitory action of **Trabedersen**.

Phase I/II Clinical Trial Data for Intravenous Administration (P001 Study)

An open-label, multicenter, dose-escalation Phase I/II study (P001, NCT00844064) was conducted to evaluate the safety, tolerability, pharmacokinetics, and efficacy of intravenously administered **Trabedersen** in patients with advanced solid tumors known to overproduce TGF-β2, such as pancreatic cancer, malignant melanoma, and colorectal carcinoma.[3][5]

Treatment Schedules and Dose Escalation

Two primary intravenous treatment schedules were investigated.[3][4]

Table 1: Intravenous **Trabedersen** Treatment Schedules and Doses

Schedule	Dosing Regimen	Dose Range Investigated (mg/m ² /day)	Maximum Tolerated Dose (MTD)	Recommended Phase II Dose (mg/m ² /day)
Schedule 1	7 days on, 7 days off	40, 80, 160	160 mg/m ² /day	Not specified
Schedule 2	4 days on, 10 days off	140, 190, 250, 330	Not reached	140

Data compiled from multiple sources.[\[3\]](#)

Experimental Protocol: Intravenous Administration

1. Patient Population:

- **Inclusion Criteria:** Adult patients with advanced (Stage III/IV) pancreatic adenocarcinoma, malignant melanoma, or colorectal carcinoma who are not or no longer amenable to established therapies.[\[3\]](#)[\[5\]](#) Patients were required to have at least one measurable lesion and a Karnofsky Performance Status (KPS) of at least 80%.[\[3\]](#) Adequate organ function was also a prerequisite.
- **Exclusion Criteria:** Patients with brain metastases, recent anti-tumor radiation therapy (within 12 weeks), tumor surgery (within 4 weeks), or other anti-tumor therapies (within 2 weeks) were excluded. Pregnant or lactating females were also excluded.

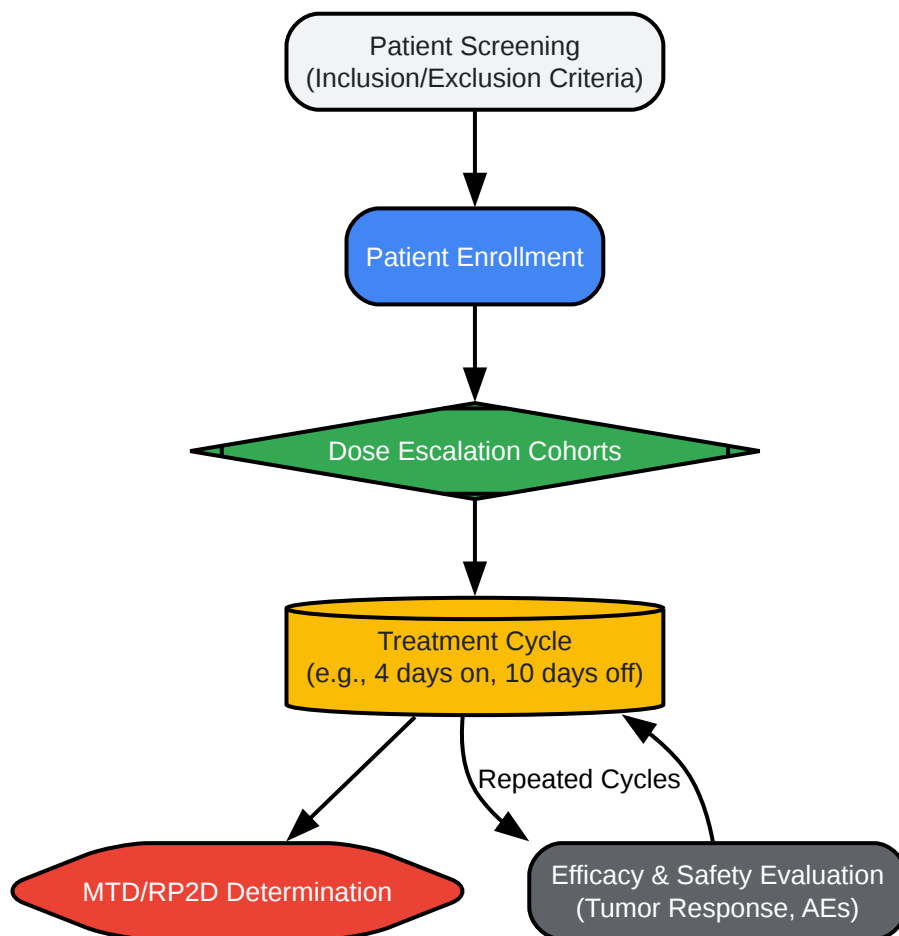
2. Drug Administration:

- **Trabedersen** was administered as a continuous intravenous infusion for the duration of the "on" period of each cycle (either 4 or 7 days).[\[3\]](#)[\[4\]](#)
- Treatment was administered for up to 10 cycles.[\[3\]](#)

3. Study Endpoints:

- **Primary Endpoints:** Maximum Tolerated Dose (MTD) and Dose Limiting Toxicities (DLTs).[\[1\]](#)
- **Secondary Endpoints:** Safety, tolerability, pharmacokinetics, and efficacy.[\[1\]](#)

Experimental Workflow: P001 Intravenous Study



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Caption: Workflow for the P001 intravenous **Trabedersen** clinical trial.

Phase I/II Clinical Trial Data for Intratumoral Administration (High-Grade Glioma)

A randomized, open-label, active-controlled, dose-finding Phase IIb study evaluated the efficacy and safety of **Trabedersen** administered intratumorally via convection-enhanced delivery (CED) in patients with recurrent or refractory high-grade glioma (anaplastic astrocytoma or glioblastoma multiforme).

Treatment Schedule and Dosing

Table 2: Intratumoral **Trabedersen** Treatment Schedule and Doses

Parameter	Details
Patient Population	Recurrent/refractory anaplastic astrocytoma (WHO Grade III) or glioblastoma multiforme (WHO Grade IV)
Dose Levels	10 µM and 80 µM
Treatment Cycle	14 days total: 7 days of continuous Trabedersen infusion followed by 7 days of isotonic saline infusion
Number of Cycles	Up to 11 cycles
Administration Method	Intratumoral convection-enhanced delivery (CED)

Data sourced from a Phase IIb study.

Experimental Protocol: Intratumoral Administration

1. Patient Population:

- **Inclusion Criteria:** Male or female patients aged 18 to 75 with a confirmed diagnosis of recurrent/refractory anaplastic astrocytoma or glioblastoma. Patients were required to have a Karnofsky Performance Status (KPS) of ≥70%.
- **Exclusion Criteria:** Included tumor surgery within the last 2 weeks, radiotherapy within 8 weeks, or chemotherapy within 4 weeks.

2. Drug Administration:

- **Trabedersen** was administered intratumorally using convection-enhanced delivery (CED) via a subcutaneous port access system connected to an external pump.
- The infusion flow rate for **Trabedersen** was 4 µL/min for 7 days, followed by isotonic saline at a flow rate of 1 µL/min for the subsequent 7 days.

- The total dose per cycle was 2.48 mg for the 10 μ M group and 19.81 mg for the 80 μ M group.

3. Study Endpoints:

- Primary Endpoint: Tumor control rate at 6 months.
- Secondary Endpoints: Response at further timepoints, overall survival, and safety.

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